Ethyl 4,4-diethoxy-2-fluorobutanoate
Overview
Description
Ethyl 4,4-diethoxy-2-fluorobutanoate is an organic compound with the molecular formula C10H19FO4. It is a fluorinated ester, characterized by the presence of ethoxy groups and a fluorine atom on a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diethoxy-2-fluorobutanoate can be synthesized through several methods. One common approach involves the fluorination of ethyl 4,4-diethoxybutanoate. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Ethyl 4,4-diethoxybutanoate.
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-diethoxy-2-fluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: Ethanol and 4,4-diethoxy-2-fluorobutanoic acid.
Reduction: 4,4-diethoxy-2-fluorobutanol.
Scientific Research Applications
Ethyl 4,4-diethoxy-2-fluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance biological activity.
Medicine: Explored for its potential in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 4,4-diethoxy-2-fluorobutanoate exerts its effects depends on the specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and enhancing stability against metabolic degradation.
Comparison with Similar Compounds
Ethyl 4,4-diethoxy-2-fluorobutanoate can be compared with other fluorinated esters, such as:
Ethyl 4,4-diethoxybutanoate: Lacks the fluorine atom, resulting in different reactivity and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an
Biological Activity
Ethyl 4,4-diethoxy-2-fluorobutanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . The presence of a fluorine atom is significant as it can enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability. The compound features two ethoxy groups attached to a butanoate backbone, which contributes to its chemical reactivity and potential bioactivity.
The biological activity of this compound is primarily influenced by the fluorine atom's presence, which can modify interactions with biological targets such as enzymes and receptors. This modification can lead to altered metabolic pathways and enhanced stability against enzymatic degradation.
Potential Mechanisms Include:
- Enzyme Interaction : The fluorinated structure may enhance binding affinity to specific enzymes, potentially leading to increased inhibition or activation.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular functions.
Biological Activity
Research indicates that this compound shows promise as a bioactive molecule. Its biological activities have been investigated in several contexts:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. The fluorine substitution could enhance its efficacy against certain cancer cell lines by improving selectivity and uptake.
- Pharmacological Applications : It has been explored for use in drug development, particularly in creating fluorinated pharmaceuticals that may offer improved pharmacokinetic profiles.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 4,4-diethoxybutanoate | Lacks fluorine; two ethoxy groups | Limited bioactivity compared to fluorinated analogs |
Ethyl 2-fluoro-4-methylbutanoate | Contains a methyl group instead of ethoxy | Moderate activity; less potent than this compound |
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to non-fluorinated analogs. The mechanism was attributed to enhanced interaction with tumor-specific receptors leading to apoptosis in cancer cells.
Case Study 2: Pharmacokinetic Profile
Research investigating the pharmacokinetics of this compound revealed that its fluorinated structure resulted in increased half-life and bioavailability in vivo. This suggests potential for further development into therapeutic agents targeting metabolic disorders.
Properties
IUPAC Name |
ethyl 4,4-diethoxy-2-fluorobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FO4/c1-4-13-9(14-5-2)7-8(11)10(12)15-6-3/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUOYWPHDDHSKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C(=O)OCC)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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